molecular formula C10H17NO6 B1144696 Malonyl-L-carnitine CAS No. 910825-21-7

Malonyl-L-carnitine

Cat. No.: B1144696
CAS No.: 910825-21-7
M. Wt: 247.24 g/mol
InChI Key: ZGNBLKBZJBJFDG-SSDOTTSWSA-N
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Description

Malonyl-L-carnitine is a derivative of L-carnitine, a compound that plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This compound is formed by the esterification of malonyl-CoA with L-carnitine. This compound is involved in various metabolic pathways and has significant implications in energy metabolism and regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Malonyl-L-carnitine can be synthesized through the esterification of malonyl-CoA with L-carnitine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent the decomposition of the reactants.

Industrial Production Methods

Industrial production of this compound involves biotechnological approaches where genetically engineered microorganisms are used to produce malonyl-CoA, which is then esterified with L-carnitine. This method is preferred due to its efficiency and the ability to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

Malonyl-L-carnitine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form malonyl-CoA and L-carnitine.

    Hydrolysis: The ester bond can be hydrolyzed to yield malonyl-CoA and L-carnitine.

    Transesterification: It can participate in transesterification reactions to form other acyl-carnitine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.

    Transesterification: Catalysts such as lipases can be used to facilitate transesterification reactions.

Major Products Formed

    Oxidation: Malonyl-CoA and L-carnitine.

    Hydrolysis: Malonyl-CoA and L-carnitine.

    Transesterification: Various acyl-carnitine derivatives.

Scientific Research Applications

Malonyl-L-carnitine has numerous applications in scientific research:

    Chemistry: It is used as a substrate in enzymatic studies to understand the role of carnitine acyltransferases.

    Biology: It is studied for its role in fatty acid metabolism and energy regulation.

    Medicine: It has potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity.

    Industry: It is used in the production of dietary supplements and as a research tool in metabolic studies.

Mechanism of Action

Malonyl-L-carnitine exerts its effects by inhibiting carnitine palmitoyltransferase 1 (CPT1), an enzyme involved in the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT1, this compound regulates fatty acid oxidation and energy metabolism. This inhibition is crucial in controlling the balance between fatty acid synthesis and oxidation.

Comparison with Similar Compounds

Similar Compounds

    Palmitoyl-L-carnitine: Another acyl-carnitine derivative involved in fatty acid metabolism.

    Acetyl-L-carnitine: A derivative of L-carnitine that plays a role in acetyl group transport.

    Propionyl-L-carnitine: Involved in the transport of propionyl groups and has therapeutic applications.

Uniqueness

Malonyl-L-carnitine is unique due to its role in inhibiting CPT1 and regulating fatty acid oxidation. Unlike other acyl-carnitine derivatives, it specifically interacts with malonyl-CoA and plays a critical role in energy metabolism and regulation.

Properties

CAS No.

910825-21-7

Molecular Formula

C10H17NO6

Molecular Weight

247.24 g/mol

IUPAC Name

(3R)-3-(2-carboxyacetyl)oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C10H17NO6/c1-11(2,3)6-7(4-8(12)13)17-10(16)5-9(14)15/h7H,4-6H2,1-3H3,(H-,12,13,14,15)/t7-/m1/s1

InChI Key

ZGNBLKBZJBJFDG-SSDOTTSWSA-N

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CC(=O)O

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CC(=O)O

physical_description

Solid

Origin of Product

United States

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